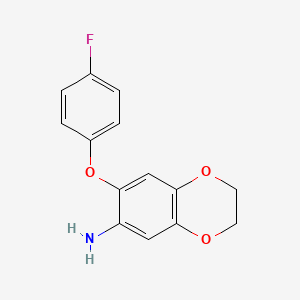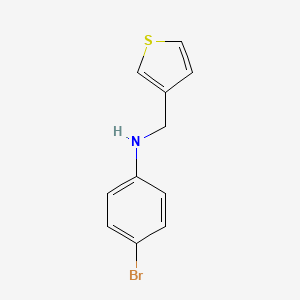
6-Brom-5-methylpyridin-3-ol
Übersicht
Beschreibung
6-Bromo-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-5-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Biologische Aktivitäten von Neuen Pyridinderivaten
Eine Studie von Ahmad et al. (2017) demonstrierte die Synthese von neuen Pyridinderivaten unter Verwendung von Suzuki-Kreuzkupplungsreaktionen . Diese Derivate, einschließlich Verbindungen, die mit 6-Brom-5-methylpyridin-3-ol verwandt sind, zeigten Potenzial als chirale Dotierstoffe für Flüssigkristalle und hatten verschiedene biologische Aktivitäten wie Antithrombozyten- und Biofilminhibition.
Kristallstruktur und Antibakterielle Eigenschaften
Wang et al. (2008) führten eine Studie über eine Schiff-Base-Verbindung durch, die mit this compound verwandt ist, wodurch ihre Kristallstruktur aufgezeigt wurde und signifikante antibakterielle Aktivitäten demonstriert wurden. Diese Studie unterstreicht die strukturelle und funktionelle Vielseitigkeit von Pyridinderivaten.
Ligandsynthese für Lanthanidkomplexe
Elektrokatalytische Carboxylierung
Syntheseanalyse
Die Synthese von „this compound“ umfasst mehrere Schritte. Eine Methode beinhaltet die Bromierung, Methylierung und Oxidation von 3,4,5-Trimethoxytoluol. Eine andere Methode beinhaltet die Reaktion von 5-Brom-6-methylpyridin-3-ol mit Cäsiumcarbonat in Butanon unter Rückfluss für 20 Stunden.
Molekularstruktur-Analyse
Der InChI-Code für „this compound“ lautet 1S/C6H6BrNO/c1-4-6 (7)2-5 (9)3-8-4/h2-3,9H,1H3. Dieser Code bietet einen eindeutigen Identifikator für die Verbindung und kann zur Generierung ihrer Molekularstruktur verwendet werden.
Analyse chemischer Reaktionen
Die Verbindung „this compound“ kann verschiedene chemische Reaktionen eingehen. Beispielsweise kann sie an Suzuki-Kreuzkupplungsreaktionen mit Arylboronsäuren teilnehmen, um neue Pyridinderivate zu erzeugen. Es kann auch mit Chlordifluoromethan in Gegenwart von Natriumhydroxid reagieren, um 3-Brom-5- (Difluormethoxy)-2-methylpyridin zu erzeugen.
Analyse der physikalischen und chemischen Eigenschaften
“this compound” ist bei Raumtemperatur ein Feststoff. Es hat eine hohe gastrointestinale Absorption und ist BBB-permeabel. Seine Wasserlöslichkeit wird auf 0,594 mg/ml berechnet.
Eigenschaften
IUPAC Name |
6-bromo-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCYUVIIKCPVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652050 | |
| Record name | 6-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-43-0 | |
| Record name | 6-Bromo-5-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)



![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)


![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)



![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)


